2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone
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Overview
Description
2-Morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone is a compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenothiazine core with a morpholine substituent, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with acyl chlorides in the presence of a base such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2). The resulting intermediate is then reacted with morpholine in ethanol at room temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
2-Morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in developing new therapeutic agents, particularly for its antipsychotic and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone involves its interaction with biological systems through its phenothiazine core. The compound can intercalate into DNA, disrupt cellular processes, and inhibit microbial growth. It also interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Promethazine: An antihistamine with structural similarities.
Thioridazine: Another antipsychotic with a phenothiazine backbone.
Uniqueness
2-Morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone is unique due to its morpholine substituent, which enhances its solubility and biological activity. This structural modification differentiates it from other phenothiazine derivatives and contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
2-morpholin-4-yl-1-phenothiazin-10-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(13-19-9-11-22-12-10-19)20-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFMQSRGRPMPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672365 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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